

Technical Guide: Physicochemical Properties of 4-Hydroxy-4-phenylpentan-2-one

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Compound of Interest

Compound Name: 4-Hydroxy-4-phenylpentan-2-one

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Abstract

4-Hydroxy-4-phenylpentan-2-one is a keto-alcohol of interest in organic synthesis and potentially in the development of novel pharmaceutical compounds. A thorough understanding of its physical properties is fundamental for its application in research and drug development, informing decisions on reaction conditions, purification methods, formulation, and storage. This technical guide provides a summary of the available computed physicochemical data for **4-Hydroxy-4-phenylpentan-2-one**. Due to a lack of experimentally determined physical properties in publicly accessible literature, this document also furnishes generalized experimental protocols for the determination of key physical characteristics, serving as a practical guide for researchers.

Core Physicochemical Data

Comprehensive searches of scientific databases and chemical supplier information indicate a lack of experimentally verified physical property data for **4-Hydroxy-4-phenylpentan-2-one**. The following table summarizes the computed data available from the PubChem database, which provides theoretical estimates based on the compound's structure.^{[1][2]}

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ O ₂	PubChem[1][2]
Molecular Weight	178.23 g/mol	PubChem[1][2]
XLogP3-AA (LogP)	0.9	PubChem[1][2]
Hydrogen Bond Donor Count	1	PubChem[1][2]
Hydrogen Bond Acceptor Count	2	PubChem[1][2]
Rotatable Bond Count	3	PubChem[1][2]
Exact Mass	178.099379685 g/mol	PubChem[1][2]
Monoisotopic Mass	178.099379685 g/mol	PubChem[1][2]
Topological Polar Surface Area	37.3 Å ²	PubChem[1][2]
Heavy Atom Count	13	PubChem[1][2]
Complexity	183	PubChem[1][2]

Note: The above data are computationally derived and have not been experimentally confirmed.

Experimental Protocols for Physical Property Determination

The following sections outline standard experimental methodologies for determining the key physical properties of a solid organic compound like **4-Hydroxy-4-phenylpentan-2-one**.

Determination of Melting Point

The melting point is a critical indicator of purity.

Methodology:

- **Sample Preparation:** A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

- Apparatus: A calibrated digital melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate initially to approach the expected melting range.
 - The heating rate is then reduced to 1-2 °C per minute approximately 15-20 °C below the anticipated melting point.
 - The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
- Purity Assessment: A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Determination of Boiling Point (Microscale)

For small quantities of a liquid or a low-melting solid, a microscale boiling point determination can be employed.

Methodology:

- Sample Preparation: A few drops of the liquid sample are placed in a small-diameter test tube (Thiele tube or similar).
- Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil), a thermometer, and a sealed capillary tube are required.
- Procedure:
 - A short piece of capillary tubing, sealed at one end, is placed open-end down into the sample.
 - The apparatus is heated gently.

- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a solid can be determined using the pycnometer method.

Methodology:

- Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance, and a liquid in which the sample is insoluble (e.g., a saturated solution of the compound or an inert solvent).
- Procedure:
 - The weight of the empty, dry pycnometer is recorded.
 - The pycnometer is filled with the chosen liquid, and its weight is recorded.
 - A known weight of the solid sample is introduced into the empty pycnometer.
 - The pycnometer is then filled with the liquid, and the total weight is recorded.
 - The density is calculated using the formula: $\text{Density} = (\text{Weight of sample}) / [(\text{Weight of pycnometer} + \text{liquid}) - (\text{Weight of pycnometer} + \text{sample} + \text{liquid})] \times \text{Density of the liquid}$

Determination of Solubility

Solubility is determined by finding the maximum amount of solute that can be dissolved in a given amount of solvent at a specific temperature.

Methodology:

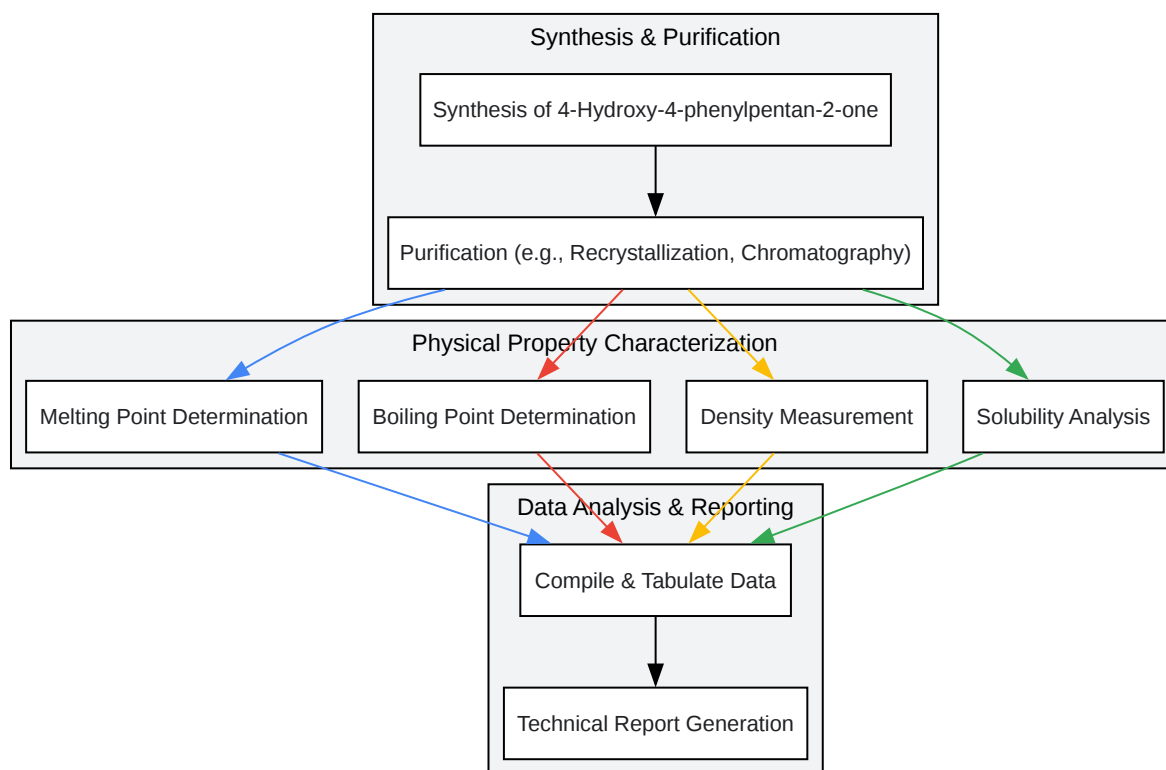
- Solvent Screening: A qualitative assessment is performed by adding a small amount of the compound to various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane,

toluene, hexane) at room temperature to observe solubility.

- Quantitative Determination (Isothermal Method):
 - A saturated solution is prepared by adding an excess of the solid to a known volume of the solvent in a sealed container.
 - The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The undissolved solid is removed by filtration or centrifugation.
 - A known aliquot of the saturated solution is taken, the solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically.
 - The solubility is expressed as g/100 mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a synthesized organic compound.



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Caption: Workflow for Physical Property Characterization.

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References

- 1. 4-Hydroxy-4-phenylpentan-2-one | C₁₁H₁₄O₂ | CID 12591617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4S)-4-hydroxy-4-phenylpentan-2-one | C₁₁H₁₄O₂ | CID 101456202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Hydroxy-4-phenylpentan-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14709328#physical-properties-of-4-hydroxy-4-phenylpentan-2-one]

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